molecular formula C15H12BrN3O2S B2800026 N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896341-60-9

N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2800026
CAS No.: 896341-60-9
M. Wt: 378.24
InChI Key: KDIFSWMHPAGXRJ-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine core. Key structural features include:

  • 2-Methyl substitution on the thiazolo ring, influencing steric interactions.
  • N-(4-bromo-3-methylphenyl) carboxamide at position 6, providing a bulky, electron-deficient aromatic moiety.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-8-5-10(3-4-12(8)16)18-13(20)11-6-17-15-19(14(11)21)7-9(2)22-15/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIFSWMHPAGXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C=C(S3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed by cyclization reactions involving appropriate precursors such as amidines or guanidines.

    Coupling of the Thiazole and Pyrimidine Rings: The thiazole and pyrimidine rings are fused together through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of Substituents: The bromo and methyl groups are introduced through halogenation and alkylation reactions, respectively. The carboxamide group is typically introduced through amidation reactions involving carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Substituents (Phenyl Ring) Key Differences Implications
Target Compound 4-Bromo-3-methylphenyl Bromo (electron-withdrawing), methyl (electron-donating) Balanced lipophilicity and electronic effects; may enhance metabolic stability .
N-(4-Bromophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide 4-Bromophenyl (no 3-methyl) Lack of methyl group reduces steric bulk Lower lipophilicity; potential for altered binding kinetics .
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-... 4-Methoxyphenyl (electron-donating) Methoxy increases polarity Reduced membrane permeability; enhanced solubility in polar solvents .

Core Modifications: Saturation and Functional Groups

Compound Name Core Structure Functional Groups Key Differences
Target Compound Fully unsaturated thiazolo[3,2-a]pyrimidine 5-Oxo, carboxamide Planar structure ideal for π-π stacking interactions.
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-... 2,3-Dihydro core + benzylidene Ester group, conjugated double bond Increased rigidity; ester group prone to hydrolysis .
N-(4-Methoxyphenethyl)-5-oxo-5H-thiazolo[...] Phenethyl chain + methoxy Extended alkyl chain Altered spatial orientation; potential for improved target engagement .

Carboxamide vs. Sulfonamide Derivatives

Compound Class Example Compound Functional Group Biological Implications
Carboxamide (Target) Target compound –CONHR High metabolic stability; moderate acidity (pKa ~17–20)
Sulfonamide N-[(2E)-2-(4-Methylbenzylidene)-3,5-dioxo-...] –SO₂NHR Higher acidity (pKa ~10–12); stronger hydrogen-bonding capacity

Biological Activity

N-(4-bromo-3-methylphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Thiazole and Pyrimidine Rings : These fused rings contribute to the compound's biological properties.
  • Substituents : The presence of a bromo group and a carboxamide group enhances its reactivity and potential biological activity.

Molecular Formula : C15H12BrN3O2S
CAS Number : 896341-60-9

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives found that certain compounds demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, showcasing their potency against bacterial strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).
  • IC50 Values : Compounds derived from thiazole structures exhibited IC50 values as low as 2.57 µM against MCF-7 cells, indicating strong antiproliferative effects .

A comparative analysis of the compound's activity against standard anticancer drugs revealed that it could effectively inhibit cell growth and induce apoptosis in targeted cancer cell lines.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Key Enzymes : Similar thiazole derivatives have been shown to inhibit enzymes involved in tumor angiogenesis and proliferation, such as VEGFR-2.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazole derivatives:

StudyCompound TestedActivityIC50 Value
Thiazole DerivativesAnticancer (MCF-7)2.57 µM
Various ThiazolesAntimicrobial0.22 - 0.25 μg/mL

These findings suggest that modifications to the thiazole structure can significantly impact both antimicrobial and anticancer activities.

Q & A

Q. What are the established synthetic pathways for this compound?

The synthesis involves multi-step routes starting with 4-bromo-3-methylaniline and a thiazolopyrimidine precursor. Key steps include:

  • Coupling reaction : Reacting the aniline derivative with the thiazolopyrimidine core under reflux in acetic acid or DMF.
  • Cyclization : Using catalysts like palladium or copper to facilitate ring closure (e.g., Buchwald-Hartwig conditions).
  • Carboxamide formation : Employing carbodiimide coupling agents (e.g., EDC/HOBt) to attach the carboxamide group. Reaction progress is monitored via TLC, and intermediates are purified using column chromatography. Final purity (>95%) is confirmed by HPLC .

Q. What analytical techniques are critical for structural characterization?

  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., SHELX software for refinement; ).
  • NMR spectroscopy : 1H and 13C NMR identify proton environments (e.g., methyl and bromophenyl substituents) and carbon frameworks.
  • IR spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • DFT calculations : Validate bond lengths/angles and electronic properties () .

Advanced Research Questions

Q. How can synthesis yields be optimized during scale-up?

  • Solvent optimization : Replace acetic acid with high-boiling solvents like DMF or toluene to improve reaction homogeneity ().
  • Catalyst screening : Test palladium/copper catalysts with varying ligands (e.g., XPhos for Suzuki coupling).
  • Design of Experiments (DoE) : Systematically vary temperature (80–120°C), pressure, and reagent ratios to identify optimal conditions.
  • Purification : Use gradient elution in column chromatography (silica gel, hexane/EtOAc) to isolate high-purity product .

Q. How should discrepancies in reported biological activities be resolved?

  • Substituent analysis : Compare bioactivity of analogs (e.g., bromo vs. chloro substituents; ) to identify structure-activity relationships.
  • Assay standardization : Use CLSI guidelines for antimicrobial testing or NCI-60 panels for anticancer screening to ensure reproducibility.
  • Orthogonal validation : Confirm activity via fluorescence polarization (enzyme inhibition) or flow cytometry (apoptosis assays).
  • Purity verification : Ensure compounds are >95% pure via HPLC and exclude impurities as confounding factors .

Q. What computational methods predict binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina or Glide to model interactions with enzymes (e.g., kinases) or receptors. Focus on halogen bonding from the bromophenyl group.
  • MD simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability over 100 ns trajectories.
  • QSAR modeling : Relate substituent electronegativity (bromo) and lipophilicity (methyl) to IC50 values.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding thermodynamics () .

Data Contradiction Analysis

Q. How can conflicting crystallographic data be reconciled?

  • Resolution refinement : Reprocess raw diffraction data using SHELXL ( ) with updated parameters (e.g., anisotropic displacement).
  • Twinned crystals : Apply twin law corrections (e.g., ROTAX in PLATON) for non-merohedral twinning.
  • Comparative analysis : Cross-validate with NMR-derived torsion angles or DFT-optimized geometries () .

Methodological Guidance

Q. What strategies mitigate decomposition during storage?

  • Light sensitivity : Store in amber vials under inert gas (N2/Ar) at –20°C.
  • Moisture control : Use desiccants (silica gel) in sealed containers.
  • Stability assays : Monitor degradation via LC-MS every 3 months and adjust storage conditions accordingly .

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